molecular formula C8H19ClN2O2S B1287198 1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride CAS No. 483366-19-4

1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B1287198
CAS No.: 483366-19-4
M. Wt: 242.77 g/mol
InChI Key: YBAYMQAHXOUMIL-UHFFFAOYSA-N
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Scientific Research Applications

1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride is classified as having acute toxicity if inhaled, swallowed, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .

Preparation Methods

The synthesis of 1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride typically involves the reaction of piperidine with isopropylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include steps such as crystallization and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .

Comparison with Similar Compounds

1-(Isopropylsulfonyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

IUPAC Name

1-propan-2-ylsulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S.ClH/c1-7(2)13(11,12)10-5-3-8(9)4-6-10;/h7-8H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAYMQAHXOUMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483366-19-4
Record name 4-Piperidinamine, 1-[(1-methylethyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483366-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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